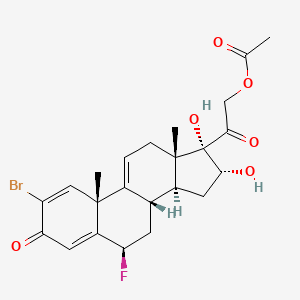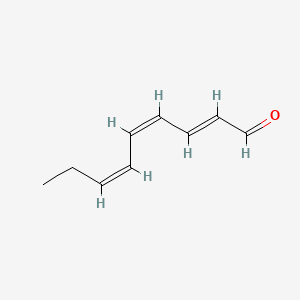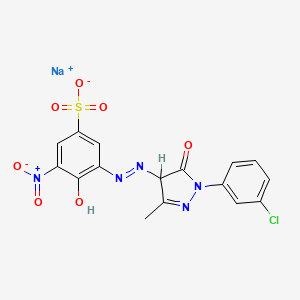
4-(3-((3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)(phenylmethyl)amino)-2-hydroxypropoxy)phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-((3-(2,3-二氢-2-氧代-1H-苯并咪唑-1-基)丙基)(苯甲基)氨基)-2-羟基丙氧基)苯乙酰胺是一种复杂的有机化合物,在多个科学研究领域引起了人们的兴趣。该化合物以其复杂的结构为特征,其中包括苯并咪唑部分、苯乙酰胺基团和羟基丙氧基连接。其独特的化学性质使其成为化学、生物学、医学和工业研究的宝贵课题。
准备方法
合成路线和反应条件
4-(3-((3-(2,3-二氢-2-氧代-1H-苯并咪唑-1-基)丙基)(苯甲基)氨基)-2-羟基丙氧基)苯乙酰胺的合成通常涉及多个步骤,从易于获得的前体开始。一般合成路线包括:
苯并咪唑部分的形成: 该步骤涉及邻苯二胺与羧酸或其衍生物在酸性条件下缩合,形成苯并咪唑环。
烷基化: 然后用合适的烷基卤化物烷基化苯并咪唑衍生物,引入丙基。
胺化: 烷基化的苯并咪唑与苯甲胺衍生物反应,形成中间体化合物。
羟基丙氧基连接的形成: 然后使中间体与环氧化物反应,引入羟基丙氧基。
乙酰化: 最后,用苯乙酰氯乙酰化该化合物,形成目标化合物。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线以提高产量和纯度。这包括使用高压反应器、自动化合成设备以及先进的纯化技术,如色谱和结晶。
化学反应分析
反应类型
4-(3-((3-(2,3-二氢-2-氧代-1H-苯并咪唑-1-基)丙基)(苯甲基)氨基)-2-羟基丙氧基)苯乙酰胺会发生各种化学反应,包括:
氧化: 羟基丙氧基可以被氧化形成酮或醛衍生物。
还原: 苯并咪唑环可以在特定条件下被还原,形成二氢苯并咪唑衍生物。
取代: 苯乙酰胺基团可以在亲核取代反应中发生反应,引入不同的取代基。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用诸如氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4) 等还原剂。
取代: 在碱性或酸性条件下使用诸如胺、硫醇和卤化物等亲核试剂。
主要产物
从这些反应中形成的主要产物包括酮或醛衍生物(氧化)、二氢苯并咪唑衍生物(还原)以及各种取代的苯乙酰胺衍生物(取代)。
科学研究应用
4-(3-((3-(2,3-二氢-2-氧代-1H-苯并咪唑-1-基)丙基)(苯甲基)氨基)-2-羟基丙氧基)苯乙酰胺具有广泛的科学研究应用:
化学: 它被用作合成更复杂分子和有机合成中的试剂。
生物学: 研究该化合物潜在的生物活性,包括抗菌、抗病毒和抗癌特性。
医学: 正在进行研究以探索其作为治疗各种疾病(包括癌症和传染病)的治疗剂的潜力。
工业: 由于其独特的化学性质,该化合物被用于开发新材料,如聚合物和涂料。
作用机制
4-(3-((3-(2,3-二氢-2-氧代-1H-苯并咪唑-1-基)丙基)(苯甲基)氨基)-2-羟基丙氧基)苯乙酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。已知苯并咪唑部分与 DNA 和酶相互作用,导致 DNA 合成和酶活性的抑制。苯乙酰胺基团可以增强该化合物与其靶标的结合亲和力,而羟基丙氧基连接提供氢键和疏水相互作用的额外位点。
相似化合物的比较
类似化合物
3-(2,3-二氢-2-氧代-1H-苯并咪唑-1-基)丙基多潘立酮: 该化合物共享苯并咪唑部分和丙基连接,但在其整体结构和生物活性方面有所不同。
1,3-二氢-1-[3-(1-哌啶基)丙基]-2H-苯并咪唑-2-酮: 另一个苯并咪唑衍生物,具有不同的取代模式和药理学特性。
独特性
4-(3-((3-(2,3-二氢-2-氧代-1H-苯并咪唑-1-基)丙基)(苯甲基)氨基)-2-羟基丙氧基)苯乙酰胺的独特性在于其官能团的组合,赋予其独特的化学和生物学特性。它能够进行各种化学反应以及其潜在的治疗应用使其成为进一步研究和开发的宝贵化合物。
属性
CAS 编号 |
84255-04-9 |
|---|---|
分子式 |
C28H32N4O4 |
分子量 |
488.6 g/mol |
IUPAC 名称 |
2-[4-[3-[benzyl-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]amino]-2-hydroxypropoxy]phenyl]acetamide |
InChI |
InChI=1S/C28H32N4O4/c29-27(34)17-21-11-13-24(14-12-21)36-20-23(33)19-31(18-22-7-2-1-3-8-22)15-6-16-32-26-10-5-4-9-25(26)30-28(32)35/h1-5,7-14,23,33H,6,15-20H2,(H2,29,34)(H,30,35) |
InChI 键 |
QCSFBRDXPIUVII-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN(CCCN2C3=CC=CC=C3NC2=O)CC(COC4=CC=C(C=C4)CC(=O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![13-phenyl-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713485.png)
![2-[1-(4-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B12713493.png)
![zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;tetrachloride](/img/structure/B12713498.png)



![(E)-but-2-enedioic acid;N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B12713507.png)


